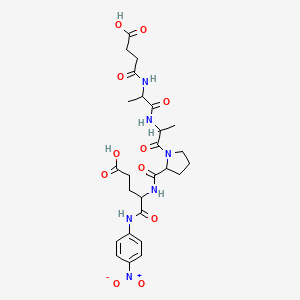

Suc-DL-Ala-DL-Ala-DL-Pro-DL-Glu-pNA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Succinil-DL-Alanil-DL-Alanil-DL-Prolil-DL-Glutamil-pNA es un sustrato cromogénico utilizado en diversos ensayos bioquímicos. Es un péptido sintético que incluye succinil (Suc), alanina (Ala), prolina (Pro), ácido glutámico (Glu) y para-nitroanilina (pNA). Este compuesto es particularmente útil en la evaluación de la actividad de enzimas específicas, como las peptidilprolil isomerasas y las elastasas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Succinil-DL-Alanil-DL-Alanil-DL-Prolil-DL-Glutamil-pNA generalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:

Acoplamiento: Cada aminoácido se activa y se acopla al péptido unido a la resina.

Desprotección: Se eliminan los grupos protectores temporales de los aminoácidos.

Escisión: El péptido completo se escinde de la resina y se purifica.

Métodos de producción industrial

La producción industrial de este compuesto sigue principios similares pero a mayor escala. Los sintetizadores de péptidos automatizados y la cromatografía líquida de alta eficacia (HPLC) se utilizan comúnmente para asegurar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de reacciones

Succinil-DL-Alanil-DL-Alanil-DL-Prolil-DL-Glutamil-pNA sufre varios tipos de reacciones químicas:

Hidrólisis: El enlace peptídico puede ser hidrolizado por enzimas específicas, liberando para-nitroanilina.

Oxidación y reducción: El compuesto puede participar en reacciones redox, aunque estas son menos comunes en sus aplicaciones típicas.

Reactivos y condiciones comunes

Hidrólisis: Se utilizan enzimas como la elastasa y las peptidilprolil isomerasas en condiciones fisiológicas (pH 7.4, 37 °C).

Oxidación y reducción: Se pueden utilizar reactivos redox estándar, pero las condiciones específicas dependen de la reacción deseada.

Productos principales

Aplicaciones Científicas De Investigación

Succinil-DL-Alanil-DL-Alanil-DL-Prolil-DL-Glutamil-pNA se utiliza ampliamente en la investigación científica:

Química: Como sustrato en estudios de cinética enzimática para medir la actividad de enzimas específicas.

Biología: En ensayos basados en células para estudiar la función y regulación de enzimas.

Medicina: En el descubrimiento de fármacos para buscar inhibidores de enzimas diana.

Industria: En procesos de control de calidad para garantizar la actividad de las preparaciones enzimáticas

Mecanismo De Acción

El compuesto actúa como sustrato para enzimas específicas. Cuando estas enzimas catalizan la hidrólisis del enlace peptídico, se libera para-nitroanilina. Esta liberación se puede medir cuantitativamente mediante su absorbancia a 400-410 nm, proporcionando una medida directa de la actividad enzimática .

Comparación Con Compuestos Similares

Compuestos similares

Suc-Ala-Glu-Pro-Phe-pNA: Otro sustrato cromogénico utilizado para propósitos similares.

Suc-Ala-Ala-Pro-Phe-pNA: Utilizado como sustrato para la elastasa y otras proteasas

Singularidad

Succinil-DL-Alanil-DL-Alanil-DL-Prolil-DL-Glutamil-pNA es único debido a su secuencia específica, lo que lo convierte en un sustrato adecuado para un conjunto distinto de enzimas. Su capacidad para liberar para-nitroanilina tras la hidrólisis permite una medición fácil y precisa de la actividad enzimática .

Propiedades

Fórmula molecular |

C26H34N6O11 |

|---|---|

Peso molecular |

606.6 g/mol |

Nombre IUPAC |

4-[[1-[2-[2-(3-carboxypropanoylamino)propanoylamino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C26H34N6O11/c1-14(27-20(33)10-12-22(36)37)23(38)28-15(2)26(41)31-13-3-4-19(31)25(40)30-18(9-11-21(34)35)24(39)29-16-5-7-17(8-6-16)32(42)43/h5-8,14-15,18-19H,3-4,9-13H2,1-2H3,(H,27,33)(H,28,38)(H,29,39)(H,30,40)(H,34,35)(H,36,37) |

Clave InChI |

YZDFMSJNAHKTFX-UHFFFAOYSA-N |

SMILES canónico |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8Z,10Z)-4-hydroxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),8,10,15,18-octaen-12-one](/img/structure/B12095313.png)

![Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane](/img/structure/B12095321.png)

![Tert-butyl 2-amino-7-methyl-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B12095357.png)

![2-[[2-[(2-hydroxy-1-phenylethyl)amino]-3-methylbutanoyl]amino]-4-methyl-N-phenylpentanamide](/img/structure/B12095368.png)

![6-Fluoropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12095380.png)

![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12095381.png)